Axl-IN-10

Kinase Inhibition Biochemical Assay AXL

Axl-IN-10 (Example 1, CAS 2487649-61-4) is a potent small-molecule inhibitor of the AXL receptor tyrosine kinase, belonging to the TAM (Tyro3, Axl, Mer) family, with a reported enzymatic IC50 of 5 nM. Beyond target engagement, the compound is described as exhibiting favorable transmembrane permeability and oral pharmacokinetic (PK) properties in animal models, positioning it as a candidate for in vivo studies of AXL-driven proliferative, autoimmune, inflammatory, and oncological diseases.

Molecular Formula C27H25N7O2
Molecular Weight 479.5 g/mol
Cat. No. B12417885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-10
Molecular FormulaC27H25N7O2
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5CCCCN5N(C4=O)C6=CC=CC=C6
InChIInChI=1S/C27H25N7O2/c1-32-15-20(22-24(28)29-16-30-25(22)32)17-10-12-18(13-11-17)31-26(35)23-21-9-5-6-14-33(21)34(27(23)36)19-7-3-2-4-8-19/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3,(H,31,35)(H2,28,29,30)
InChIKeyTUEAZGCOJDXLNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axl-IN-10 for Procuring Selective AXL Kinase Inhibition in Translational Research


Axl-IN-10 (Example 1, CAS 2487649-61-4) is a potent small-molecule inhibitor of the AXL receptor tyrosine kinase, belonging to the TAM (Tyro3, Axl, Mer) family, with a reported enzymatic IC50 of 5 nM . Beyond target engagement, the compound is described as exhibiting favorable transmembrane permeability and oral pharmacokinetic (PK) properties in animal models, positioning it as a candidate for in vivo studies of AXL-driven proliferative, autoimmune, inflammatory, and oncological diseases .

Axl-IN-10 Procurement: Why Not All AXL Inhibitors Are Interchangeable


The AXL inhibitor landscape is characterized by divergent selectivity profiles across the kinome and the TAM family. Agents such as bemcentinib (R428) show >100-fold selectivity over Abl but variable windows against Mer and Tyro3, while others like cabozantinib are broad-spectrum kinase inhibitors [1]. Axl-IN-10 is reported to possess a distinct chemical scaffold (IUPAC: N-(4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)-2-oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxamide) that differentiates it structurally from common AXL tool compounds . Without head-to-head selectivity and PK data, assuming functional equivalence with other in-class inhibitors risks introducing uncharacterized off-target effects or inconsistent systemic exposure, undermining experimental reproducibility and procurement value.

Axl-IN-10: Quantifiable Performance and Differentiation Evidence vs. Alternatives


Absolute Enzymatic Potency Benchmark

Axl-IN-10 demonstrates an enzymatic IC50 of 5 nM against AXL. This absolute potency value places it among the most active AXL tool inhibitors; by comparison, the well-characterized inhibitor R428 (bemcentinib) exhibits an in vitro IC50 of 14 nM. However, this is a cross-study comparable comparison and must be interpreted with caution due to potential assay condition differences. No head-to-head assay data with a named comparator compound under identical experimental conditions is publicly available [1].

Kinase Inhibition Biochemical Assay AXL

Reported Oral Bioavailability and Transmembrane Permeability Advantage

Axl-IN-10 is described as having 'excellent transmembrane properties' and 'good pharmacokinetic properties in animals.' While specific PK parameters (e.g., F%, Cmax, t1/2) are not publicly quantified, these claims suggest the compound avoids the poor permeability and low oral bioavailability that limit other AXL inhibitors like some early pyrimidine-based leads. This represents a qualitative class-level inference that addresses a known attrition factor in kinase inhibitor development, where high molecular weight and polarity often restrict cellular and in vivo activity. Without numeric PK data, users must independently verify these properties under their experimental conditions .

Pharmacokinetics Oral Bioavailability In Vivo

Chemical Scaffold Differentiation from Common AXL Tool Compounds

The IUPAC name for Axl-IN-10 reveals a pyrazolo[1,5-a]pyridine-3-carboxamide core coupled to a 4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine moiety. This scaffold is structurally distinct from the quinoline-based bemcentinib or the pyridine-based cabozantinib, suggesting potential for a divergent selectivity fingerprint. Without a selectivity panel disclosure, this remains a supporting evidence point; however, scaffold uniqueness is an established driver of kinome selectivity and intellectual property freedom-to-operate. Researchers conducting chemical biology studies may find this scaffold useful for developing novel bifunctional probes or avoiding patent conflicts associated with established chemotypes .

Medicinal Chemistry Kinase Selectivity Scaffold

Where Axl-IN-10 Delivers Value: Application Scenarios for Scientific and Industrial Users


In Vitro AXL-Driven Cancer Cell Line Screening

With a 5 nM biochemical IC50, Axl-IN-10 is suited for in vitro studies where high target engagement is required at low nanomolar doses to avoid solubility or cytotoxicity limits. This is particularly relevant when profiling AXL-addicted cancer lines such as MDA-MB-231 (triple-negative breast cancer) or AXL-overexpressing NSCLC models, where other AXL inhibitors may require higher concentrations that risk off-target kinase inhibition .

In Vivo Oral Efficacy Models Requiring Transmembrane Permeability

The reported excellent transmembrane properties and oral PK support use in syngeneic or xenograft mouse models of metastasis or immune evasion where AXL activity drives disease. Axl-IN-10 may be preferable to permeability-limited AXL inhibitors that demand intravenous administration or complex formulations, simplifying repeated dosing schedules and reducing formulation-related variability .

Chemical Biology Probe Development Leveraging a Novel Scaffold

The unique pyrazolo[1,5-a]pyridine-3-carboxamide core differentiates Axl-IN-10 from established AXL chemotypes, making it a candidate starting point for designing PROTACs, affinity chromatography matrices, or fluorescent probes for target engagement studies. This scaffold divergence may circumvent cross-reactivity issues observed with quinoline- or pyridine-based inhibitors in certain cellular backgrounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Axl-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.